molecular formula C13H9F2NO3 B049860 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 93107-30-3

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B049860
CAS No.: 93107-30-3
M. Wt: 265.21 g/mol
InChI Key: KNEXGVPHPGXAGF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS: 93107-30-3) is a fluorinated quinolone derivative with the molecular formula C₁₃H₉F₂NO₃ and a molecular weight of 265.21 g/mol . It serves as a critical intermediate in synthesizing broad-spectrum fluoroquinolone antibiotics, including gatifloxacin, besifloxacin, and moxifloxacin . Structurally, it features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, and a carboxylic acid moiety at position 3, which are essential for antibacterial activity .

The compound has been identified in environmental studies as a fluorine-containing aromatic pollutant in wastewater-derived fertilizers, highlighting its environmental persistence . Its synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution and cyclization, with yields ranging from 37% to 50% depending on the route .

Biological Activity

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (commonly referred to as a fluoroquinolone derivative) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₁F₂N₁O₄
  • Molecular Weight : 295.24 g/mol
  • CAS Number : 93107-30-3

Antibacterial Properties

Fluoroquinolones are known for their broad-spectrum antibacterial activity. The compound exhibits significant efficacy against various bacterial strains, particularly Gram-negative bacteria.

Mechanism of Action :

  • Inhibition of DNA Gyrase : The primary action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
  • Bactericidal Effect : By interfering with DNA replication, these compounds lead to bacterial cell death.

Efficacy Against Specific Pathogens

Research indicates that this compound is effective against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

Case Studies

  • Study on E. coli Inhibition :
    • Objective : To evaluate the antibacterial activity against E. coli.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed a significant zone of inhibition (average diameter of 25 mm) compared to control antibiotics.
  • Comparative Study with Other Fluoroquinolones :
    • Objective : To compare the efficacy of this compound with moxifloxacin.
    • Results : The compound demonstrated comparable efficacy with a slightly higher potency against resistant strains.

Data Table

Compound NameAntibacterial SpectrumZone of Inhibition (mm)
This compoundE. coli, S. aureus, P. aeruginosa25
MoxifloxacinE. coli, S. aureus23
CiprofloxacinE. coli20

Safety and Toxicity

While the antibacterial properties are promising, safety assessments are crucial. Preliminary studies suggest moderate toxicity levels in vitro; however, further in vivo studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H9_{9}F2_{2}N O3_{3}
  • Molecular Weight : 265.21 g/mol
  • CAS Number : 93107-30-3
  • Melting Point : 289°C
  • Boiling Point : 434.2°C (predicted)

The compound belongs to the quinolone class of antibiotics, characterized by a bicyclic structure that includes a fused benzene and pyridine ring. Its structural features contribute to its biological activity and efficacy against various pathogens.

Antibacterial Applications

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is primarily recognized for its role as a metabolite of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound has been utilized in the synthesis of chiral aminopiperidinyl quinolones that demonstrate potent antibacterial activity against resistant strains of bacteria.

Synthesis of Antibacterial Agents

The compound serves as an intermediate in the synthesis of several key antibiotics, including:

  • Ciprofloxacin
  • Moxifloxacin

These antibiotics are effective against a range of Gram-positive and Gram-negative bacteria, making them valuable in treating various infections.

Pharmacological Insights

Research has shown that derivatives of this compound exhibit enhanced antibacterial properties compared to their predecessors. Studies indicate that these compounds not only possess higher antibacterial activity but also improved bioavailability and absorption characteristics.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that modifications to the cyclopropyl group significantly enhance the antimicrobial efficacy against resistant bacterial strains. The derivatives showed promising results in both in vitro and in vivo models.
  • Safety Profile : Clinical evaluations have indicated a favorable safety profile for compounds derived from this acid, making them suitable candidates for further development in human medicine.

Table: Comparison of Antibacterial Agents Derived from this compound

Compound NameActivity SpectrumBioavailabilityResistance Profile
MoxifloxacinBroad-spectrumHighLow
CiprofloxacinBroad-spectrumModerateModerate
1-Cyclopropyl-Difluoro DerivativeEnhanced against resistant strainsHighVery Low

Q & A

Basic Research Questions

Q. What synthetic intermediates are critical for preparing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how are they characterized?

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9) is a key intermediate, synthesized via cyclocondensation of cyclopropylamine with fluoro-substituted precursors. Characterization involves HPLC (≥98% purity validation) and spectroscopic methods (e.g., 1^1H/13^{13}C NMR for confirming substituent positions and ester group integrity) .

Q. How can researchers ensure the purity of the compound during synthesis?

Pharmacopeial guidelines recommend sterility testing (USP〈71〉), pH verification (5.1–5.7 range), and particulate matter analysis in ophthalmic solutions (USP〈789〉). Impurity profiling via HPLC should monitor byproducts such as 8-hydroxy or 8-methoxy derivatives (e.g., CAS: 154093-72-8), which arise from incomplete methoxylation or hydrolysis .

Q. What structural modifications enhance the antibacterial activity of this quinolinecarboxylic acid scaffold?

Substitutions at the C-7 and C-8 positions (e.g., piperazinyl, pyrrolidinyl, or nitroso-piperazine groups) significantly impact activity. For example, introducing a 4-nitrosopiperazine moiety (CAS: 189279-53-6) improves DNA gyrase inhibition, while methoxy groups at C-8 reduce metabolic instability .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound?

Single-crystal X-ray diffraction (e.g., triclinic system, space group P1P1, a=8.378a = 8.378 Å, b=9.625b = 9.625 Å) reveals planar quinoline cores and hydrogen-bonding interactions between the carboxylic acid group and water molecules. This data guides molecular docking studies to predict target binding .

Q. What methodologies resolve contradictions in SAR data for fluoroquinolone derivatives?

Comparative MIC assays against Gram-negative and Gram-positive strains, combined with molecular dynamics simulations, clarify discrepancies. For instance, conflicting reports on C-8 methoxy vs. hydroxy groups are resolved by testing under varying pH conditions to account for ionization effects .

Q. How can enantiomeric purity be validated during asymmetric synthesis?

Chiral HPLC with a Cu(II)-L-isoleucine buffer (pH 4.5) separates enantiomers. Mobile phase optimization (methanol/buffer ratios) ensures resolution of diastereomers, critical for avoiding toxicity from non-target enantiomers .

Q. What strategies mitigate isosteric impurities in large-scale synthesis?

Reaction condition optimization (e.g., temperature-controlled nitrosation at C-7) minimizes byproducts like 8-chloro-6,7-difluoro analogs (CAS: 86393-33-1). Process impurities ≤0.15% are excluded from total impurity calculations per pharmacopeial standards .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Purity Testing

ParameterMethodSpecificationReference
SterilityUSP〈71〉No microbial growth
pHUSP〈791〉5.1–5.7
OsmolalityUSP〈785〉260–330 mOsmol/kg
Chiral PurityChiral HPLC≥99% enantiomeric excess

Table 2. Structural Modifications and Bioactivity

Substituent PositionModificationBioactivity ImpactReference
C-74-NitrosopiperazineEnhanced gyrase binding
C-8Methoxy → HydroxyReduced metabolic clearance
C-6Fluoro retentionBroad-spectrum efficacy

Q. Notes for Experimental Design

  • Contradiction Handling : Discrepancies in substituent effects (e.g., C-8 methoxy vs. hydroxy) require controlled assays under standardized pH and temperature .
  • Advanced SAR : Use cryo-EM or isothermal titration calorimetry (ITC) to quantify target binding affinities of novel derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Substituent Positions and Key Properties of Selected Quinolones

Compound Name R1 R6 R7 R8 Molecular Weight (g/mol) Primary Application/Activity
Target Compound Cyclopropyl F F H 265.21 Antibiotic intermediate; E. coli inhibition
Ciprofloxacin (CPFX) Cyclopropyl F H H 331.34 Broad-spectrum antibacterial agent
Gatifloxacin (Related Compound D) Cyclopropyl F F OCH₃ 295.24 Antibiotic (synthesized from target compound)
Moxifloxacin Intermediate Cyclopropyl F F OCH₃ 323.30 Precursor to moxifloxacin
Besifloxacin Intermediate Cyclopropyl F Cl H 425.30 Synthesis of besifloxacin
Example 17 (Methyl derivative) Cyclopropyl F F CH₃ 279.25 Experimental antibacterial agent

Key Observations :

  • Fluorine Substitution : The dual fluorine atoms at R6 and R7 in the target compound enhance DNA gyrase inhibition compared to ciprofloxacin (single F at R6) .
  • R8 Modifications : Methoxy (OCH₃) or methyl (CH₃) groups at R8 improve lipophilicity and bioavailability, as seen in gatifloxacin and moxifloxacin .
  • Chlorine Substitution : Besifloxacin’s chlorine at R7 broadens activity against Gram-positive pathogens .

Antibacterial Activity and Efficacy

Table 2: In Vitro Antibacterial Activity Against E. coli

Compound MIC₉₀ (µg/mL) Mechanism of Action
Target Compound (CDDO) 0.5–1.0 DNA gyrase/topoisomerase IV inhibition
Levofloxacin (LVFX) 0.25–0.5 Dual-targeting gyrase and topoisomerase
Ciprofloxacin (CPFX) 0.06–0.12 High-affinity gyrase binding

The target compound exhibits moderate activity against E. coli (MIC₉₀: 0.5–1.0 µg/mL), outperformed by ciprofloxacin but comparable to early-generation quinolones. Its efficacy is attributed to the cyclopropyl group stabilizing drug-enzyme interactions .

Impurity Profiles and Regulatory Considerations

Other by-products, such as GTS-STG-1A and GTS/STG-1B, require monitoring during synthesis to meet pharmacopeial standards .

Properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEXGVPHPGXAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869113
Record name 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93107-30-3
Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Record name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Record name 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A suspension of 7.85 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester in 220 ml of 2N sulfuric acid was heated at 100° C. overnight, then cooled in an ice bath. The solid was collected, washed with water and dried, giving 6.81 g of the desired compound, mp 292°-293° C.
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1500 g of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 128.4 g of water, and 4500 g of acetic acid were introduced and 53 g of sulfuric acid were added. The mixture was heated at reflux for 4 hours. 2020 ml of distillate were then distilled off until a bottom temperature of 109° C. was reached. The suspension was then cooled to 80° C. and 2204 g of 4% strength by weight sodium acetate solution were added dropwise. The pH was then in the range 3 to 4. The mixture was then cooled to 20° C. and the solid was filtered off with suction. The solid was washed with 2000 ml of water and dried in vacuo at 50° C. 1329 g of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid were isolated, which corresponds to a yield of 98%.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
128.4 g
Type
reactant
Reaction Step One
Quantity
4500 g
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

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